molecular formula C21H27N3O2 B5365599 2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide

2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide

Katalognummer B5365599
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: UNAZAGDXHLFOBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of piperazine derivatives and has been synthesized through various methods.

Wirkmechanismus

The mechanism of action of 2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide involves its interaction with the dopamine transporter. This compound binds to the transporter and prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to have potential therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to improved motor function in individuals with Parkinson's disease. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has several advantages for lab experiments. It has a high affinity for the dopamine transporter, making it a useful tool for studying dopamine regulation in the brain. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide. One direction is to further investigate its potential therapeutic effects in the treatment of Parkinson's disease. Another direction is to explore its potential use in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research is needed to determine the safety and toxicity of this compound in humans, which will be important for its potential use as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential applications in research. It has been synthesized through various methods and has been shown to have an affinity for the dopamine transporter. This compound has potential applications in the treatment of Parkinson's disease and has been shown to have anxiolytic effects. While it has several advantages for lab experiments, its potential toxicity may limit its use in certain experiments. Future research directions include investigating its therapeutic effects in neurological disorders and determining its safety and toxicity in humans.

Synthesemethoden

2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide can be synthesized through various methods, including the reaction of piperazine with 3-methoxybenzyl chloride, followed by reaction with 4-methylphenylacetyl chloride. Another method involves the reaction of piperazine with 3-methoxybenzylamine, followed by reaction with 4-methylphenylacetyl chloride. Both methods result in the formation of this compound.

Wissenschaftliche Forschungsanwendungen

2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has been studied for its potential applications in scientific research. It has been shown to have an affinity for the dopamine transporter, which plays a role in the regulation of dopamine levels in the brain. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.

Eigenschaften

IUPAC Name

2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-17-6-8-19(9-7-17)22-21(25)16-24-12-10-23(11-13-24)15-18-4-3-5-20(14-18)26-2/h3-9,14H,10-13,15-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAZAGDXHLFOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.